2-[3-(Difluoromethyl)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethane-1-sulfonyl chloride
Description
Properties
Molecular Formula |
C6H8ClF2N3O3S |
|---|---|
Molecular Weight |
275.66 g/mol |
IUPAC Name |
2-[3-(difluoromethyl)-4-methyl-5-oxo-1,2,4-triazol-1-yl]ethanesulfonyl chloride |
InChI |
InChI=1S/C6H8ClF2N3O3S/c1-11-5(4(8)9)10-12(6(11)13)2-3-16(7,14)15/h4H,2-3H2,1H3 |
InChI Key |
QPTNTAXJMVDVKA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN(C1=O)CCS(=O)(=O)Cl)C(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation of the 1,2,4-Triazole Core
The 1,2,4-triazole ring system substituted at the 3-position with a difluoromethyl group and at the 4-position with a methyl group is generally constructed via cyclization reactions involving hydrazine derivatives and appropriate carbonyl or nitrile precursors. Although direct literature on this exact compound is limited, analogous methods for preparing substituted 1,2,4-triazoles are well documented.
- A common approach involves the condensation of hydrazides with difluoromethyl-containing carbonyl compounds or related electrophiles, followed by cyclization to form the triazole ring.
- Difluoromethylation of triazoles can be achieved through late-stage difluoromethylation strategies, which involve the formation of the C–CF2H bond by coupling reactions using difluoromethylating agents such as ethyl 2,2-difluoro-2-(trimethylsilyl)acetate or methyl-2,2-difluoro-2-(fluorosulfonyl) acetate (Chen's reagent).
Introduction of the Difluoromethyl Group
The difluoromethyl substituent at the 3-position of the triazole is a critical functional group imparting unique chemical properties. Preparation methods include:
- Stepwise Difluoromethylation : Starting from aryl or heteroaryl halides, coupling with difluoromethyl precursors followed by hydrolysis and decarboxylation yields difluoromethylated heterocycles. This method, although developed for arenes, can be adapted for heterocycles like triazoles.
- Copper-Mediated Difluoromethylation : Using copper catalysts with reagents like Chen’s reagent facilitates the formation of difluoromethylated triazoles via decarboxylation and carbene intermediates.
- Silylation and Reductive Desulfonylation : Difluoromethylated triazoles can be synthesized by reductive desulfonylation of sulfone precursors followed by silylation, as demonstrated in the synthesis of difluoromethyl-substituted 1,2,3-triazoles.
Formation of the Ethan-1-sulfonyl Chloride Moiety
The ethanesulfonyl chloride group is introduced typically by sulfonation and subsequent chlorination of an ethanesulfonyl precursor:
- Chlorosulfonylation of Triazoles : According to a patented process for related 1,2,4-triazole sulfonyl chlorides, chlor-oxidation of mercapto-substituted triazoles with chlorine in hydrochloric acid produces chlorosulfonyl derivatives. This method involves:
- Oxidation of 5-amino-3-mercapto-1,2,4-triazole to disulfide intermediates.
- Subsequent chlorination under controlled acid concentration and temperature to yield 5-amino-3-chlorosulfonyl-1,2,4-triazole.
- The process requires careful control of hydrochloric acid concentration (20-30% weight) and temperature to avoid thick slurry formation and ensure high yield.
- This chlorosulfonylation approach can be adapted to the ethanesulfonyl side chain by using appropriate mercaptoethane sulfonyl precursors or by coupling chlorosulfonyl triazole intermediates with ethanesulfonyl units.
Coupling of the Difluoromethylated Triazole and Ethan-1-sulfonyl Chloride
The final assembly involves linking the difluoromethylated triazole ring to the ethanesulfonyl chloride moiety:
- This is typically achieved by nucleophilic substitution or sulfonylation reactions where the triazole nitrogen acts as a nucleophile attacking the sulfonyl chloride.
- The reaction is often performed in an inert solvent with controlled temperature to prevent side reactions.
- Purification involves crystallization or chromatographic techniques to isolate the target compound in high purity.
Summary Table of Preparation Steps
| Step | Reaction Type | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Cyclization to form triazole | Hydrazine derivatives + difluoromethyl carbonyls | Formation of 3-difluoromethyl-4-methyl-1,2,4-triazole core |
| 2 | Difluoromethylation | Copper catalysts + Chen’s reagent or silylation | Introduction of difluoromethyl group at 3-position |
| 3 | Chlorosulfonylation | Chlorine gas + hydrochloric acid + mercapto-triazole | Formation of chlorosulfonyl group on triazole ring |
| 4 | Coupling | Nucleophilic substitution with ethanesulfonyl chloride | Linking ethanesulfonyl chloride to triazole nitrogen |
| 5 | Purification | Crystallization, filtration, chromatography | Isolation of pure 2-[3-(Difluoromethyl)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethane-1-sulfonyl chloride |
Research Findings and Considerations
- Yield and Purity : The chlorosulfonylation step is sensitive to acid concentration and temperature, impacting yield and purity; optimized conditions provide yields up to 87% with high purity.
- Side Reactions : Protodehalogenation and other side reactions may occur during difluoromethylation, requiring strict exclusion of moisture and precise control of reaction parameters.
- Scalability : Multi-gram scale synthesis of difluoromethylated sulfonyl compounds has been demonstrated, indicating feasibility for larger scale preparations.
- Safety : Handling of chlorine gas and sulfonyl chlorides requires appropriate safety measures due to their corrosive and toxic nature.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Difluoromethyl)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The triazole ring and other functional groups can participate in oxidation or reduction reactions under appropriate conditions.
Addition Reactions: The difluoromethyl group can undergo addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield sulfonamide derivatives, while oxidation reactions can produce various oxidized forms of the compound.
Scientific Research Applications
2-[3-(Difluoromethyl)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(Difluoromethyl)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethane-1-sulfonyl chloride involves its interaction with molecular targets through its reactive functional groups. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The difluoromethyl group may also participate in interactions that modulate the activity of enzymes or receptors.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences between the target compound and related molecules:
Reactivity and Stability
- Sulfonyl Chloride vs. Sulfonyl Phenyl Groups : The target compound’s sulfonyl chloride group is significantly more reactive than the phenylsulfonyl groups in and . This enables facile nucleophilic substitution (e.g., with amines to form sulfonamides), unlike the inert phenylsulfonyl derivatives .
- Fluorinated Substituents: The difluoromethyl group enhances electron-withdrawing effects and metabolic stability compared to non-fluorinated analogs. This contrasts with the trifluoromethyl group in pyrazole derivatives (), which increases lipophilicity but may reduce electrophilicity .
Physicochemical Properties
While explicit data (e.g., solubility, logP) are unavailable in the evidence, inferences can be made:
- The difluoromethyl group may reduce metabolic degradation relative to non-fluorinated triazoles, similar to trifluoromethylpyrazole derivatives .
Research Findings and Implications
- Synthetic Pathways : The target compound’s synthesis likely mirrors methods for triazole derivatives, such as sodium ethoxide-mediated condensation () or hydrazinecarbothioamide cyclization (), with modifications to introduce the sulfonyl chloride group .
- Contrast with Sulfonylureas : Unlike sulfonylurea herbicides (), which rely on a triazine-sulfonylurea scaffold for ALS inhibition, the target compound’s triazolone core may target alternative pathways, necessitating mechanistic studies .
Biological Activity
The compound 2-[3-(Difluoromethyl)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethane-1-sulfonyl chloride is a synthetic chemical that has gained attention in various scientific fields, particularly in medicinal chemistry and agrochemicals. Its unique structural features, including a triazole ring and a sulfonyl chloride group, suggest potential biological activities that warrant detailed investigation.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C₆H₈ClF₂N₃O₃S |
| Molecular Weight | 275.66 g/mol |
| IUPAC Name | 2-[3-(difluoromethyl)-4-methyl-5-oxo-1,2,4-triazol-1-yl]ethanesulfonyl chloride |
| Canonical SMILES | CN1C(=NN(C1=O)CCS(=O)(=O)Cl)C(F)F |
The biological activity of this compound primarily arises from its ability to interact with various molecular targets through its reactive functional groups. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. Additionally, the difluoromethyl group may enhance interactions with enzymes or receptors, thereby modulating their activity.
Antimicrobial Properties
Research indicates that compounds containing triazole rings often exhibit significant antimicrobial activity. For instance, studies have shown that similar triazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of the difluoromethyl group in this compound may further enhance its antimicrobial potency compared to other triazole derivatives .
Anticancer Activity
Preliminary investigations suggest that this compound may possess anticancer properties. Triazole derivatives have been documented to interfere with cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific impact of 2-[3-(Difluoromethyl)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethane-1-sulfonyl chloride on cancer cell lines remains to be fully elucidated but shows promise based on structural analogs .
Study 1: Antimicrobial Efficacy
A study conducted on structurally similar compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds ranged from 12.5 to 25 μg/mL. This suggests that compounds with similar functional groups could provide a benchmark for evaluating the antimicrobial efficacy of 2-[3-(Difluoromethyl)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethane-1-sulfonyl chloride .
Study 2: Anticancer Potential
In vitro studies have shown that triazole derivatives can induce apoptosis in cancer cells by inhibiting key signaling pathways involved in cell survival. For example, a related compound demonstrated a dose-dependent decrease in cell viability in human cancer cell lines. Future studies should investigate whether the unique structure of this compound enhances its effectiveness in targeting cancer cells compared to existing treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
